The synthesis of AS-8351 has been explored through various methodologies. One notable approach involves the use of standard organic synthesis techniques, including condensation reactions and subsequent purification processes. The compound can be synthesized by starting from commercially available precursors and employing techniques such as:
Detailed methods for synthesizing AS-8351 might include steps such as protecting group strategies to ensure selectivity during reactions, followed by deprotection steps to yield the final product.
The molecular structure of AS-8351 can be represented with its chemical formula and a molecular weight of approximately 312.38 g/mol. The structure features several functional groups that contribute to its biological activity:
The structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation .
AS-8351 undergoes several chemical reactions that are crucial for its function as a KDM5B inhibitor:
These reactions are important for understanding how AS-8351 interacts with biological systems and how it can be modified for enhanced efficacy in therapeutic applications .
The mechanism of action of AS-8351 primarily involves its inhibition of KDM5B, an enzyme that demethylates histone H3 at lysine 4. By inhibiting this enzyme, AS-8351 leads to an accumulation of trimethylated H3K4 marks, which are associated with active transcriptional states. This process results in:
The data supporting these mechanisms often come from cellular assays measuring gene expression changes following treatment with AS-8351.
AS-8351 exhibits several notable physical and chemical properties:
Relevant data regarding melting point, boiling point, and other thermodynamic properties can be determined through standard laboratory techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
AS-8351 has several scientific applications:
The compound’s core consists of a 2-hydroxy-1-naphthaldehyde group connected to an isonicotinoylhydrazone moiety. This conjugated system enables π-π stacking and hydrogen bonding with biological targets [3] [8]. Spectroscopic analyses (FTIR, NMR) confirm the presence of key functional groups:
AS-8351 selectively inhibits KDM5B (JARID1B), a histone demethylase that removes methyl groups from tri- and di-methylated histone H3 lysine 4 (H3K4me3/me2). This epigenetic mark is associated with active gene transcription [1] [6] [9]. The compound chelates iron in KDM5B’s catalytic JmjC domain via its carbonyl and hydrazone groups, blocking demethylase activity [6] [10]. This inhibition elevates global H3K4me3 levels, reactivating silenced tumor suppressors and differentiation genes.
Key mechanistic studies demonstrate:
Table 2: AS-8351-Mediated Epigenetic Effects in Disease Models
Disease Context | Target Pathway | Functional Outcome |
---|---|---|
Neonatal Cognitive Deficit | Synaptic gene expression | Restored hippocampal plasticity [1] |
Breast Cancer | AMPK/lipid metabolism | Inhibited proliferation & migration [6] |
Ewing Sarcoma | FBXW7/CCNE1 axis | Cell cycle arrest [7] [9] |
EBV+ Gastric/NPC Cancer | PLK2/PI3K/AKT | Tumor growth suppression [10] |
AS-8351 emerged in the 2010s during efforts to target Jumonji-domain demethylases. Early studies used it in cardiac reprogramming cocktails, where it enhanced fibroblast-to-cardiomyocyte conversion by suppressing KDM5B [2]. By 2019, its application expanded to neuroepigenetics: In neonatal rats exposed to sevoflurane anesthesia, AS-8351 reversed hippocampal H3K4me3 depletion and synaptic protein loss (BDNF, PSD95), rescuing long-term cognitive deficits [1].
Cancer research accelerated its characterization:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7